Diethyl chloromalonate
Overview
Description
Diethyl chloromalonate, also known as Diethyl α-chloromalonate, is a 2-halo-1,3-dicarbonyl compound . It has a molecular formula of C7H11ClO4 and a molecular weight of 194.61 .
Synthesis Analysis
Diethyl chloromalonate participates in K2CO3-catalyzed domino reactions (Michael alkylation, Mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .
Molecular Structure Analysis
The molecular structure of Diethyl chloromalonate is represented by the SMILES string CCOC(=O)C(Cl)C(=O)OCC
. The InChI key for Diethyl chloromalonate is WLWCQKMQYZFTDR-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Diethyl chloromalonate participates in various chemical reactions. For instance, it takes part in K2CO3-catalyzed domino reactions of salicylic aldehyde derivatives to produce functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to yield the corresponding diethyl thioxo- or selenoxomalonates .
Physical And Chemical Properties Analysis
Diethyl chloromalonate is a clear colorless liquid . It has a density of 1.204 g/mL at 25 °C and a refractive index (n20/D) of 1.432 . The compound’s SMILES string is CCOC(=O)C(Cl)C(=O)OCC
.
Scientific Research Applications
Cycloaddition Chemistry : DEC reacts with elemental sulfur and selenium in the presence of Cs2CO3 to generate diethyl thioxo- or selenoxomalonates. These compounds are then trapped in situ with various 1,3-dienes, showing potential in cycloaddition chemistry (Abelman, 1991).
Synthesis of 2-Amino-4(3H)-Oxopyrimido[5,4-b] [1,4]thiazines : DEC is used to react with beta-mercapto amines to form 1,4-thiazin-3-ones, which are then used in the synthesis of 5-thiapterins, inhibitors of rat liver phenylalanine hydroxylase (Henrie, Lazarus, & Benkovic, 1983).
Corrosion Inhibition in Steel : DEC derivatives, specifically α-aminophosphonates, have been synthesized and shown to inhibit mild steel corrosion in hydrochloric acid, highlighting its application in industrial corrosion prevention (Gupta et al., 2017).
Oxidative Addition in Organic Synthesis : DEC is utilized in oxidative addition reactions with various unsaturated compounds under the Mn(OAc)3-LiCl system, producing functionally substituted 1,3-dichlorides used for synthesizing substituted 1,1-diethoxycarbonylcyclopropanes (Vinogradov, Dolinko, & Nikishin, 1984).
Antioxidant Properties in Diet : Studies on chlorophyll derivatives, related to DEC, have shown their role as antioxidants in dietary applications, suggesting implications in cancer risk management and overall health improvement (Pérez-Gálvez, Viera, & Roca, 2020).
Safety And Hazards
Diethyl chloromalonate is classified as hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
diethyl 2-chloropropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCQKMQYZFTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022258 | |
Record name | Diethyl chloromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl chloromalonate | |
CAS RN |
14064-10-9 | |
Record name | 1,3-Diethyl 2-chloropropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14064-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl chloromalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl chloromalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227952 | |
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Record name | Propanedioic acid, 2-chloro-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl chloromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl chloromalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL CHLOROMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5J45M964 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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